Reduced Basicity (pKa) Compared to Non-Fluorinated 2-Phenylazetidine
The introduction of two fluorine atoms at the 3-position significantly reduces the basicity of the azetidine nitrogen. While the predicted pKa of non-fluorinated 2-phenylazetidine is 10.44±0.40 , the measured pKa for the core 3,3-difluoroazetidine scaffold is 6.8 [1]. This reduction is attributed to the strong electron-withdrawing inductive effect of the geminal fluorine atoms, which decreases electron density on the nitrogen atom [2]. This class-level inference is based on the systematic analysis of fluorinated heterocyclic amines [2].
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa ~6.8 (measured for 3,3-difluoroazetidine core) |
| Comparator Or Baseline | 2-Phenylazetidine (non-fluorinated): pKa 10.44±0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ -3.6 |
| Conditions | Measured in water or predicted using ACD/Labs Percepta Platform |
Why This Matters
A lower pKa reduces the proportion of protonated amine at physiological pH (7.4), which can improve membrane permeability and oral bioavailability, a key consideration in drug candidate selection.
- [1] Activate Scientific. 3,3-Difluoroazetidine HCl. Product No. AS32635-G100. View Source
- [2] Melnykov K, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. View Source
